molecular formula C16H24N2O2 B2387609 1-Cyclohexyl-3-(2-hydroxy-3-phenylpropyl)urea CAS No. 1351632-31-9

1-Cyclohexyl-3-(2-hydroxy-3-phenylpropyl)urea

Cat. No.: B2387609
CAS No.: 1351632-31-9
M. Wt: 276.38
InChI Key: UDCQFAFWKIPPGL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-Cyclohexyl-3-(2-hydroxy-3-phenylpropyl)urea consists of 16 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. The average mass is 260.375 Da and the monoisotopic mass is 260.188873 Da .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 276.38. The average mass is 260.375 Da and the monoisotopic mass is 260.188873 Da .

Scientific Research Applications

Synthesis and Chemical Properties

1-Cyclohexyl-3-(2-hydroxy-3-phenylpropyl)urea and its derivatives exhibit a range of chemical behaviors useful in various scientific research applications. The urea function serves as a directing agent in organogel formation, displaying hydrogelation capabilities in both organic solvents and aqueous solutions. This property is attributed to the balance between the hydrophobicity of alkyl chains and hydrophilicity of terminal substituents, with hydrogen bond formation among urea groups providing aggregation anisotropy and thermal stability of the gels (de Loos et al., 2005).

Environmental and Biodegradation Studies

Cyclohexane derivatives, including this compound, have been explored in environmental studies, particularly focusing on the biodegradation and environmental impact of antimicrobials such as triclosan and triclocarban. These studies delve into the electro-Fenton degradation mechanisms, shedding light on the degradation pathways and the generation of intermediates, thus contributing to the understanding of environmental remediation processes (Sirés et al., 2007).

Drug Discovery and Medicinal Chemistry

In the realm of drug discovery, cyclohexyl urea derivatives have shown promising results as inhibitors in various biological pathways. For instance, the exploration of cyclohexane bis-urea compounds in water and aqueous solutions for hydrogel formation points to potential biomedical applications, including drug delivery systems. The structural modification of cyclohexane bis-urea organogelators to enhance hydrophilicity without compromising gelation efficiency highlights the intricate balance required for designing functional biomaterials (de Loos et al., 2005).

Corrosion Inhibition

The application of 1,3,5-triazinyl urea derivatives, including cyclohexylphenyl-chloroethyl urea, in corrosion inhibition of mild steel in acidic environments underscores the compound's industrial significance. These inhibitors function by adsorbing onto the steel surface through active centers contained within the molecules, thus forming a protective layer and mitigating corrosion. This research offers insights into the development of new corrosion inhibitors for industrial applications (Mistry et al., 2011).

Properties

IUPAC Name

1-cyclohexyl-3-(2-hydroxy-3-phenylpropyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c19-15(11-13-7-3-1-4-8-13)12-17-16(20)18-14-9-5-2-6-10-14/h1,3-4,7-8,14-15,19H,2,5-6,9-12H2,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCQFAFWKIPPGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC(CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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